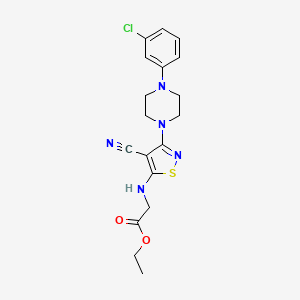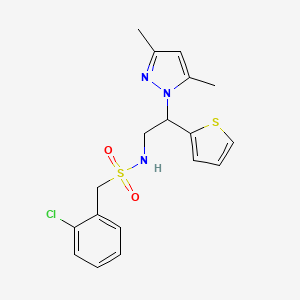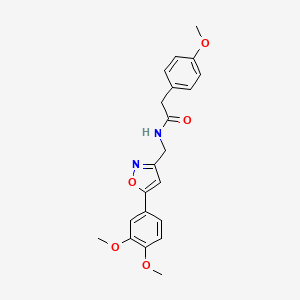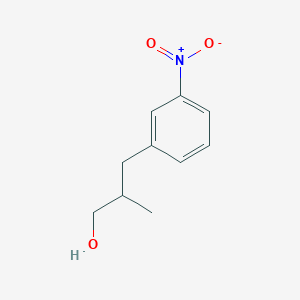
2-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine is a polytriazolylamine ligand which stabilizes Cu(I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Synthesis Analysis
The synthesis of similar compounds has been reported. For example, the structures of new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Molecular Structure Analysis
The structure of similar compounds, such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, has been reported. It has an empirical formula of C30H30N10 and a molecular weight of 530.63 .Chemical Reactions Analysis
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine has been reported to enhance the catalytic effect in the azide-acetylene cycloaddition .Physical And Chemical Properties Analysis
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine is a solid at room temperature, with a melting point of 132-143 °C .Scientific Research Applications
Synthesis Methodologies and Chemical Properties
Research has been conducted on the synthesis and antimicrobial activities of novel 1,2,4-triazole derivatives. For example, Bektaş et al. (2007) explored the synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives from the reaction of various ester ethoxycarbonylhydrazones with primary amines, highlighting their potential antimicrobial activities Molecules. This indicates a broader interest in triazole compounds for their bioactive properties and their utility in synthesizing complex molecular structures with potential applications in drug development and agriculture.
Antimicrobial Activities
The antimicrobial and cytotoxic activities of new azetidine-2-one derivatives of 1H-benzimidazole, including compounds synthesized via the formation of 1-methyl-1H-benzimidazol-2-amine, were studied by Noolvi et al. (2014). These compounds exhibited significant antibacterial and cytotoxic properties in vitro, suggesting their potential as therapeutic agents Arabian Journal of Chemistry.
Applications in Materials Science
The strategic design and functionalization of luminescent metal-organic frameworks (MOFs) for selective gas/vapor sorption and sensing applications have also been explored. For instance, Das and Mandal (2018) synthesized an amine-functionalized autofluorescent MOF, demonstrating its utility in the selective detection of 2,4,6-trinitrophenol in water, highlighting the compound's application in environmental monitoring and safety ACS applied materials & interfaces.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(1-methyltriazol-4-yl)propan-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.2ClH/c1-6(2,7)5-4-10(3)9-8-5;;/h4H,7H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOMCXVYPHJVLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2766917.png)

![2-[(1e,3e)-5-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2h-indol-2-ylidene)-1,3-pentadienyl]-3,3-dimethyl-1-phenyl-3h-indolium perchlorate](/img/structure/B2766919.png)






![2-[(3-Cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2766931.png)
![4-{[(4-Chlorobenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine](/img/structure/B2766933.png)
![3-(3,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2766934.png)
![3-[(3-fluorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2766936.png)
